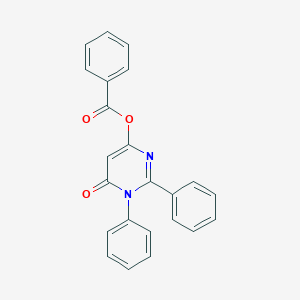

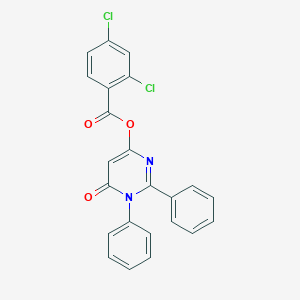

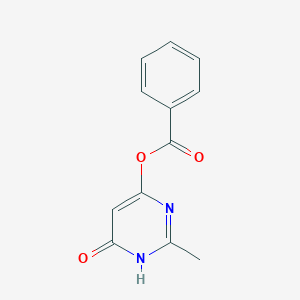

![molecular formula C14H12N2O2 B373124 5,7-dimethyl-3-oxo-2-phenyl-3H-pyrazolo[1,2-a]pyrazol-4-ium-1-olate CAS No. 76434-58-7](/img/structure/B373124.png)

5,7-dimethyl-3-oxo-2-phenyl-3H-pyrazolo[1,2-a]pyrazol-4-ium-1-olate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,7-Dimethyl-3-oxo-2-phenyl-3H-pyrazolo[1,2-a]pyrazol-4-ium-1-olate (DMPP) is an organic compound with a unique structure and properties. It is a heterocyclic compound with a pyrazol-4-ium-1-olate group and a phenyl group. DMPP has multiple applications in scientific research, such as synthesis, mechanistic studies, and biochemical and physiological effects. In

Applications De Recherche Scientifique

Electrical Conductivity Studies : A study by Al‐Shuja'a et al. (2011) investigated the charge transfer complex formed between this compound and iodine. They found that doping with iodine significantly increases the DC electrical conductivity of the complex, which may have potential applications in photovoltaic cells due to its thermal stability and small energy gap (Al‐Shuja'a, Obeid, & El-Shekeil, 2011).

Microwave-assisted Nucleophilic Cleavage : Lynch et al. (2005) demonstrated the selective nucleophilic cleavage of this compound under solventless microwave conditions, leading to the formation of α-phenylmalonamides. This method offers an efficient synthesis route for α-phenylmalonamides, which could not be prepared using traditional solvent-based methods (Lynch, Spicer, & Mcclenaghan, 2005).

Anti-Breast Cancer Activity : Ghorab et al. (2014) utilized 4-aminoantipyrine to synthesize derivatives of pyrazolone, including compounds related to 5,7-dimethyl-3-oxo-2-phenyl-3H-pyrazolo[1,2-a]pyrazol-4-ium-1-olate. These compounds were tested against the human tumor breast cancer cell line MCF7 and showed promising anticancer activities (Ghorab, El-Gazzar, & Alsaid, 2014).

Synthesis of Heterocycles : Farag et al. (2004) described the synthesis of various heterocycles, including pyridones and pyrazolo[2,3-a]pyrimidines, using 5,7-dimethyl-3-oxo-2-phenyl-3H-pyrazolo[1,2-a]pyrazol-4-ium-1-olate derivatives. This study provides a new route for the synthesis of these heterocycles, which could have implications in pharmaceutical and material sciences (Farag, Dawood, & Elmenoufy, 2004).

Antibacterial Activities : Asiri and Khan (2010) synthesized Schiff bases containing 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, a related compound, and screened them for antibacterial activities. Some of these compounds showed moderate to good antibacterial activity against various bacterial strains (Asiri & Khan, 2010).

Mécanisme D'action

- The primary targets of this compound are not clearly recognized. However, it belongs to the pyrrolopyrazine scaffold, which contains both a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Target of Action

Propriétés

IUPAC Name |

1,3-dimethyl-7-oxo-6-phenylpyrazolo[1,2-a]pyrazol-4-ium-5-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-9-8-10(2)16-14(18)12(13(17)15(9)16)11-6-4-3-5-7-11/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAUHSQYRZEMDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+]2N1C(=O)C(=C2[O-])C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331684 |

Source

|

| Record name | 1,3-dimethyl-7-oxo-6-phenylpyrazolo[1,2-a]pyrazol-4-ium-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818638 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5,7-dimethyl-3-oxo-2-phenyl-3H-pyrazolo[1,2-a]pyrazol-4-ium-1-olate | |

CAS RN |

76434-58-7 |

Source

|

| Record name | 1,3-dimethyl-7-oxo-6-phenylpyrazolo[1,2-a]pyrazol-4-ium-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

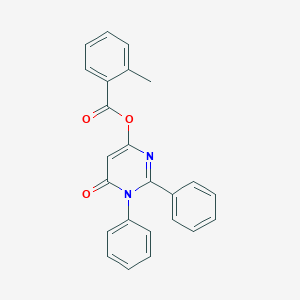

![1-[(4-Chlorobenzyl)oxy]-4-methoxybenzene](/img/structure/B373043.png)

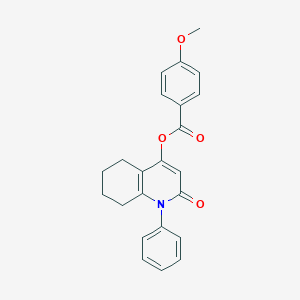

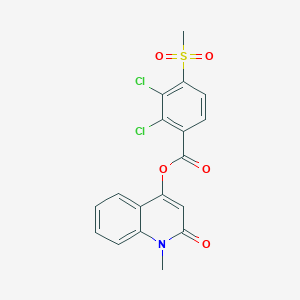

![1-Benzyl-3-[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]-2-oxo-1,2-dihydro-4-quinolinyl acetate](/img/structure/B373057.png)

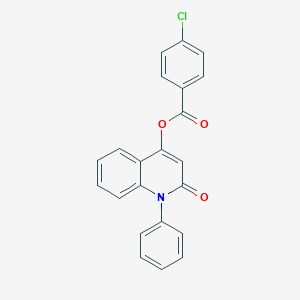

![6-benzyl-7-hydroxy-1,3-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B373061.png)